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Compound of Interest

Compound Name: 3-(Benzyloxy)benzoic acid

Cat. No.: B047535 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-(Benzyloxy)benzoic acid, with the IUPAC name 3-phenylmethoxybenzoic acid, is an

aromatic carboxylic acid that serves as a versatile intermediate in organic synthesis. This

technical guide provides a comprehensive overview of its chemical and physical properties, a

detailed experimental protocol for its synthesis, and an exploration of its potential biological

activities and associated signaling pathways. While specific quantitative biological data for 3-
(benzyloxy)benzoic acid is limited in publicly available literature, this guide draws upon data

from structurally related compounds to provide insights into its potential applications in drug

discovery and development. Spectroscopic data, essential for its characterization, are also

presented.

Chemical and Physical Properties
3-(Benzyloxy)benzoic acid is a white to light yellow crystalline solid. Its key physicochemical

properties are summarized in the table below, providing a foundation for its use in experimental

settings.
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Property Value Reference

IUPAC Name 3-phenylmethoxybenzoic acid

Molecular Formula C₁₄H₁₂O₃ [1]

Molecular Weight 228.24 g/mol [1]

CAS Number 69026-14-8 [1]

Melting Point 133-137 °C [1]

Boiling Point 408.8 °C at 760 mmHg

Density 1.222 g/cm³

Water Solubility Insoluble

Appearance
White to light yellow crystalline

solid

Synthesis of 3-(Benzyloxy)benzoic Acid: An
Experimental Protocol
The synthesis of 3-(benzyloxy)benzoic acid is typically achieved through a Williamson ether

synthesis, where the phenoxide of a hydroxybenzoic acid derivative reacts with a benzyl halide.

The following is a representative experimental protocol adapted from the synthesis of a

structurally similar compound.

Materials:

3-Hydroxybenzoic acid

Benzyl bromide

Potassium carbonate (K₂CO₃)

Acetone or Dimethylformamide (DMF)

Hydrochloric acid (HCl)
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Ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 3-hydroxybenzoic acid (1.0 equivalent) in a suitable solvent such as

acetone or DMF.

Base Addition: Add anhydrous potassium carbonate (2.0-3.0 equivalents) to the solution. Stir

the mixture at room temperature for 15-30 minutes to facilitate the formation of the

potassium salt of the benzoic acid.

Alkylation: To the stirred suspension, add benzyl bromide (1.1-1.2 equivalents) dropwise.

Reaction Progression: Heat the reaction mixture to reflux and maintain this temperature for

4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography

(TLC).

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts. The filtrate is then concentrated under reduced pressure to

remove the solvent.

Extraction: The residue is dissolved in ethyl acetate and washed successively with water and

brine.

Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate or

sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude

product can be further purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure 3-(benzyloxy)benzoic acid.

Experimental Workflow Diagram:
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Figure 1: Synthetic workflow for 3-(benzyloxy)benzoic acid.

Spectroscopic Characterization
While a complete set of spectra for 3-(benzyloxy)benzoic acid is not readily available, the

following provides an overview of the expected spectroscopic features based on its structure

and data from analogous compounds.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the

aromatic protons of both the benzoic acid and benzyl groups, typically in the range of 7.0-8.2

ppm. A singlet corresponding to the benzylic methylene (-CH₂-) protons would be expected

around 5.1 ppm. The acidic proton of the carboxylic acid group would appear as a broad

singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR: The carbon-13 NMR spectrum would display signals for the seven aromatic

carbons of the benzoic acid moiety and the seven carbons of the benzyl group. The carbonyl

carbon of the carboxylic acid would be observed at a characteristic downfield position

(around 167-170 ppm). The benzylic carbon would appear around 70 ppm.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of 3-(benzyloxy)benzoic acid would exhibit characteristic absorption bands

for its functional groups. A broad O-H stretching band for the carboxylic acid would be present

in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would

appear as a strong, sharp peak around 1680-1710 cm⁻¹. C-O stretching vibrations for the ether

linkage and the carboxylic acid would be observed in the 1200-1300 cm⁻¹ region. Aromatic C-H

and C=C stretching vibrations would also be present.[2][3][4][5][6]
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3.3. Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 228. Common

fragmentation patterns would involve the loss of the carboxyl group (-COOH, 45 Da) or the

benzyl group (-CH₂Ph, 91 Da).[7][8]

Potential Biological Activities and Signaling
Pathways
While specific biological activity data for 3-(benzyloxy)benzoic acid is scarce, the broader

class of benzoic acid derivatives is known to exhibit a range of pharmacological effects.

4.1. Antimicrobial Activity

Benzoic acid and its derivatives are known for their antimicrobial properties.[9][10] Some

studies on benzyl and benzoyl benzoic acid derivatives have shown antimicrobial activity,

although moving the benzoic acid group to the 3-position has been reported to diminish this

activity in some scaffolds.[11] Further investigation is required to determine the specific

Minimum Inhibitory Concentration (MIC) of 3-(benzyloxy)benzoic acid against various

bacterial and fungal strains.

4.2. Anti-inflammatory Activity

Derivatives of benzoic acid have been investigated for their anti-inflammatory effects.[12][13]

[14] Research on related compounds suggests that they may exert their anti-inflammatory

action through the inhibition of key inflammatory mediators.[15][16][17] A plausible mechanism

of action for benzyloxy-substituted benzoic acids could involve the modulation of the NF-κB

(Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18][19][20]

NF-κB Signaling Pathway:

The NF-κB pathway is a crucial regulator of the inflammatory response. In its inactive state,

NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by

pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is

activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This

allows NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-
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inflammatory cytokines, chemokines, and adhesion molecules. Benzoic acid derivatives may

interfere with this pathway at various points, such as by inhibiting IKK activation or preventing

NF-κB nuclear translocation.

Potential Anti-inflammatory Mechanism Diagram:
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Figure 2: Postulated anti-inflammatory mechanism via NF-κB pathway.
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Applications in Drug Discovery and Development
The structural features of 3-(benzyloxy)benzoic acid make it an attractive scaffold for

medicinal chemistry. The presence of a carboxylic acid group allows for the formation of salts

and esters, which can be used to modulate pharmacokinetic properties. The benzyloxy moiety

provides a lipophilic character that can be important for cell membrane permeability.

Potential areas for further investigation include:

Synthesis of novel derivatives: The carboxylic acid and the aromatic rings provide multiple

sites for chemical modification to create libraries of new compounds for biological screening.

Evaluation of antimicrobial and anti-inflammatory activity: Systematic screening of 3-
(benzyloxy)benzoic acid and its derivatives against a panel of microbes and in various

inflammatory models is warranted.

Structure-activity relationship (SAR) studies: Understanding how modifications to the

structure of 3-(benzyloxy)benzoic acid affect its biological activity will be crucial for the

rational design of more potent and selective drug candidates.

Conclusion
3-(Benzyloxy)benzoic acid is a valuable chemical intermediate with potential applications in

the development of new therapeutic agents. While there is a need for more specific research

into its biological properties, the information available for related compounds suggests that it

may possess antimicrobial and anti-inflammatory activities. This technical guide provides a

solid foundation for researchers and drug development professionals interested in exploring the

potential of this and similar molecules. The detailed synthetic protocol and discussion of

potential biological mechanisms offer a starting point for further investigation into this promising

chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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